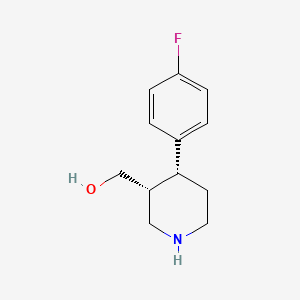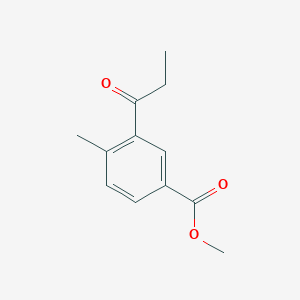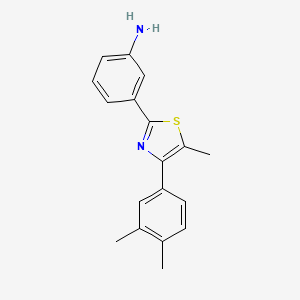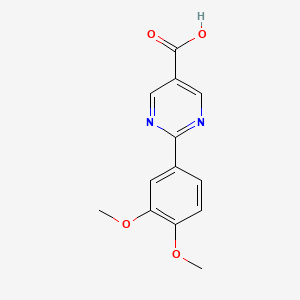
((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Purification: Employing methods like recrystallization or chromatography to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation Products: 4-(4-Fluorophenyl)piperidine-3-carboxylic acid.
Reduction Products: Various reduced derivatives of the piperidine ring.
Substitution Products: Compounds with different substituents on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological targets. It is used in the development of probes and tools for studying biological pathways and mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.
Molecular Targets and Pathways:
Receptors: The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-(4-Fluorophenyl)piperidine: Lacks the methanol group, resulting in different chemical and biological properties.
4-(4-Chlorophenyl)piperidin-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
4-(4-Methylphenyl)piperidin-3-yl)methanol: Contains a methyl group instead of fluorine, affecting its pharmacological profile.
Uniqueness: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12+/m1/s1 |
InChI-Schlüssel |
IBOPBHBOBJYXTD-PWSUYJOCSA-N |
Isomerische SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)CO |
Kanonische SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)

![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)


![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)

![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)



